![molecular formula C12H12N2 B3057730 6-Methyl-5-phenylpyridin-2-amine CAS No. 84596-30-5](/img/structure/B3057730.png)
6-Methyl-5-phenylpyridin-2-amine
Overview
Description
6-Methyl-5-phenylpyridin-2-amine is a chemical compound with the CAS Number: 84596-30-5 . It has a molecular weight of 184.24 and its IUPAC name is 6-methyl-5-phenyl-2-pyridinamine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 6-Methyl-5-phenylpyridin-2-amine is 1S/C12H12N2/c1-9-11(7-8-12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14) . This code provides a specific textual representation of the molecule’s structure. For a detailed 3D model, tools like MolView can be used.Physical And Chemical Properties Analysis
6-Methyl-5-phenylpyridin-2-amine has a melting point range of 110-113 degrees Celsius . It is a powder at room temperature . More detailed physical and chemical properties can be found in databases like ChemicalBook .Scientific Research Applications
Synthesis and Reactivity
Synthesis of Heterocyclic N-Acetoxyarylamines
2-Acetoxyamino-5-phenylpyridine, a derivative of 6-Methyl-5-phenylpyridin-2-amine, has been synthesized and characterized, showing high reactivity with DNA. This supports the activation mechanism in which N-acetoxyarylamines modify DNA by carcinogenic aromatic amines in vivo (Lutgerink et al., 1989).
Palladium(II)-Catalyzed Arylation
The compound 4-methyl-N-phenylpyridin-2-amine, closely related to 6-Methyl-5-phenylpyridin-2-amine, has been used in palladium(II)-catalyzed C–H activation to achieve ortho-arylation, demonstrating its utility in organic synthesis (Chu et al., 2014).
Chemical Properties and Applications
Chemical Reactivity with DNA
The N-acetoxy metabolite of 2-amino-5-phenylpyridine, a compound similar to 6-Methyl-5-phenylpyridin-2-amine, has been studied for its reactivity towards DNA. Its interaction with DNA forms specific adducts, which are important in understanding the chemical behavior of such compounds (Saris et al., 1995).
Role in Neurotoxicity
6-Methyl-5-phenylpyridin-2-amine and its derivatives have been studied in the context of neurotoxicity. The methylation of pyridines to quaternary amines, as in the case of 4-phenylpyridine derivatives, is suggested to play a role in the formation of neurotoxins, highlighting its importance in neurochemical research (Ansher et al., 1986).
Material Science and Dye Synthesis
Synthesis of Bisazo Dyes
Derivatives of 4-Phenyl-2-aminothiazole, structurally similar to 6-Methyl-5-phenylpyridin-2-amine, have been utilized in the synthesis of novel bisazo dyes. These dyes demonstrate interesting solvatochromic behavior and potential applications in material science (Modi & Patel, 2013).
Catalysis in Organic Synthesis
The compound has been used in catalytic reductive amination processes, exemplified by the synthesis of N-substituted 5-methyl-2-pyrrolidones using an iridium catalyst. This highlights its utility in advanced organic synthesis and catalysis (Wang et al., 2017).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
properties
IUPAC Name |
6-methyl-5-phenylpyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-11(7-8-12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUDWIKJMVKOFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30542387 | |
Record name | 6-Methyl-5-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30542387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-phenylpyridin-2-amine | |
CAS RN |
84596-30-5 | |
Record name | 6-Methyl-5-phenylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30542387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-5-phenylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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